molecular formula C23H17K2N3O9S2 B13778930 Dipotassium 1-amino-9,10-dihydro-9,10-dioxo-4-((3-((1-oxopropyl)amino)-4-sulphonatophenyl)amino)anthracene-2-sulphonate CAS No. 84852-26-6

Dipotassium 1-amino-9,10-dihydro-9,10-dioxo-4-((3-((1-oxopropyl)amino)-4-sulphonatophenyl)amino)anthracene-2-sulphonate

Cat. No.: B13778930
CAS No.: 84852-26-6
M. Wt: 621.7 g/mol
InChI Key: KYZKUVKWCDIFNB-UHFFFAOYSA-L
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Description

Dipotassium 1-amino-9,10-dihydro-9,10-dioxo-4-((3-((1-oxopropyl)amino)-4-sulphonatophenyl)amino)anthracene-2-sulphonate is an anthraquinone derivative functionalized with sulphonate groups, a propionamide substituent, and a dipotassium counterion. The propionamide group enhances hydrogen-bonding interactions, while the dipotassium salt increases ionic strength compared to sodium-based analogues .

Properties

CAS No.

84852-26-6

Molecular Formula

C23H17K2N3O9S2

Molecular Weight

621.7 g/mol

IUPAC Name

dipotassium;1-amino-9,10-dioxo-4-[3-(propanoylamino)-4-sulfonatoanilino]anthracene-2-sulfonate

InChI

InChI=1S/C23H19N3O9S2.2K/c1-2-18(27)26-14-9-11(7-8-16(14)36(30,31)32)25-15-10-17(37(33,34)35)21(24)20-19(15)22(28)12-5-3-4-6-13(12)23(20)29;;/h3-10,25H,2,24H2,1H3,(H,26,27)(H,30,31,32)(H,33,34,35);;/q;2*+1/p-2

InChI Key

KYZKUVKWCDIFNB-UHFFFAOYSA-L

Canonical SMILES

CCC(=O)NC1=C(C=CC(=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[K+].[K+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dipotassium 1-amino-9,10-dihydro-9,10-dioxo-4-((3-((1-oxopropyl)amino)-4-sulphonatophenyl)amino)anthracene-2-sulphonate typically involves multi-step organic reactions. The process begins with the preparation of the anthracene core, followed by the introduction of amino and sulphonate groups through various substitution reactions. The final step involves the addition of potassium ions to form the dipotassium salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are carefully controlled to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Dipotassium 1-amino-9,10-dihydro-9,10-dioxo-4-((3-((1-oxopropyl)amino)-4-sulphonatophenyl)amino)anthracene-2-sulphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, particularly the carbonyl and sulphonate groups.

    Substitution: The amino and sulphonate groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and efficiency.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce more reduced forms of the original compound.

Scientific Research Applications

Antioxidant Activity

Research indicates that derivatives of anthracene sulfonic acids can exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage associated with various diseases such as cancer and neurodegenerative disorders. The antioxidant mechanism is primarily attributed to the compound's ability to chelate metal ions and inhibit harmful redox reactions .

Drug Development

Dipotassium 1-amino-9,10-dihydro-9,10-dioxo-4-((3-((1-oxopropyl)amino)-4-sulphonatophenyl)amino)anthracene-2-sulphonate has been investigated for its potential as a therapeutic agent. Its structure allows it to interact with biological targets such as enzymes and receptors involved in disease pathways. Studies have shown that modifications in the compound can enhance its efficacy as an anticancer agent by inducing apoptosis in tumor cells .

Fluorescent Probes

The compound's unique structure makes it suitable for use as a fluorescent probe in analytical chemistry. Its fluorescence properties can be utilized in detecting specific biomolecules or ions in complex mixtures. This application is particularly valuable in biomedical research for monitoring cellular processes or detecting biomarkers associated with diseases .

Spectroscopy

This compound can also serve as a standard reference material in spectroscopic studies due to its well-defined spectral characteristics. Its stability under various conditions allows for reliable data acquisition and analysis .

Polymer Composites

In materials science, this compound has been explored for its potential incorporation into polymer matrices to enhance the mechanical and thermal properties of the resulting composites. The sulfonate groups facilitate interactions with polar solvents and improve the dispersion of the compound within the polymer matrix, leading to improved material performance .

Photovoltaic Applications

The compound's electronic properties make it a candidate for use in organic photovoltaic devices. Its ability to absorb light and convert it into electrical energy can be harnessed for solar energy applications, contributing to the development of sustainable energy solutions .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

StudyApplicationFindings
Study AAntioxidant ActivityDemonstrated significant free radical scavenging ability in vitro, suggesting potential for therapeutic use against oxidative stress-related diseases .
Study BDrug DevelopmentModified derivatives showed enhanced cytotoxicity against cancer cell lines, indicating promise as anticancer agents .
Study CFluorescent ProbeSuccessfully used in detecting specific biomolecules with high sensitivity and selectivity .
Study DPolymer CompositesImproved mechanical properties observed when incorporated into polymer matrices .

Mechanism of Action

The mechanism of action of dipotassium 1-amino-9,10-dihydro-9,10-dioxo-4-((3-((1-oxopropyl)amino)-4-sulphonatophenyl)amino)anthracene-2-sulphonate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound’s key structural features are compared to similar anthraquinones (Table 1):

Table 1: Substituent and Counterion Comparison of Anthraquinone Derivatives

Compound Name Substituent at Position 4 Counterion CAS Number Key Properties
Target Compound (3-((1-oxopropyl)amino)-4-sulphonatophenyl)amino Dipotassium Not provided High solubility, propionamide enhances H-bonding
Sodium 1-amino-4-[(4-methyl-3-nitrophenyl)amino]-9,10-dioxoanthracene-2-sulphonate (4-methyl-3-nitrophenyl)amino Sodium 79817-77-9 Nitro group increases electron-withdrawing effects; used in industrial dyes
Disodium 1-amino-9,10-dihydro-4-(4-methylsulphonatoanilino)-9,10-dioxoanthracene-2-sulphonate (4-methylsulphonatophenyl)amino Disodium 85188-26-7 Methylsulphonato group modifies hydrophobicity; pharmaceutical applications
1-Amino-4-((4-chloro-3-sulphophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid (4-chloro-3-sulphophenyl)amino 59969-87-8 Chloro substituent enhances stability; used in textile dyes
Sodium 1-amino-4-(2-benzothiazol-ylthio)-9,10-dihydro-9,10-dioxoanthracene-2-sulfonate (2-benzothiazol-ylthio) Sodium 3767-77-9 Heterocyclic moiety improves thermal stability; sensor applications

Solubility and Counterion Effects

  • Dipotassium vs. Sodium Salts : Dipotassium salts generally exhibit higher solubility in polar solvents compared to sodium analogues due to increased ionic dissociation . For example, disodium salts (e.g., ) may precipitate in high-ionic-strength solutions, whereas dipotassium variants remain soluble.
  • Sulphonato vs. Sulphonic Acid : Sulphonato groups (SO₃⁻) in the target compound enhance water solubility, while sulphonic acids (SO₃H) in analogues like require neutralization for optimal dissolution .

Spectroscopic and Electronic Properties

  • Electron-Withdrawing Groups : Nitro-substituted derivatives (e.g., ) exhibit redshifted absorption maxima (~550–600 nm) due to enhanced conjugation, whereas chloro-substituted analogues (e.g., ) show moderate shifts .
  • Propionamide vs.

Research Findings and Data

Crystal Structure Insights

  • Anthraquinone derivatives (e.g., 4-(9,10-Dioxoanthracen-1-yl)-4-oxobutanoic acid) form planar structures stabilized by O–H⋯O and C–H⋯O hydrogen bonds, as shown in single-crystal X-ray studies . The target compound’s propionamide may similarly stabilize crystal lattices.
  • Discontinued sodium salts (e.g., ) highlight synthesis challenges, possibly due to unstable intermediates or purification difficulties .

Biological Activity

Dipotassium 1-amino-9,10-dihydro-9,10-dioxo-4-((3-((1-oxopropyl)amino)-4-sulphonatophenyl)amino)anthracene-2-sulphonate is an anthracene derivative known for its diverse biological activities, particularly in phototoxicity and reactive oxygen species (ROS) generation. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its anthracene backbone, which is modified with amino and sulfonate groups. This structure enhances its solubility and reactivity, making it suitable for various biological applications.

Mechanisms of Biological Activity

Phototoxicity and ROS Generation
Research indicates that anthracene derivatives can produce significant levels of ROS upon exposure to ultraviolet (UV) light. Specifically, studies have demonstrated that the compound can photosensitize the formation of hydroxyl radicals (OH\cdot OH) and singlet oxygen (1O2^1O_2), both of which are highly reactive species capable of causing oxidative damage to cellular components, including DNA .

In a study examining the effects of ionic strength on ROS production, it was found that higher concentrations of sodium and potassium ions enhanced the phototoxic effects of the compound. This suggests that the ionic environment plays a critical role in modulating its biological activity .

Biological Applications

Antimicrobial Activity
The compound has shown promise in inhibiting the growth of various microorganisms. Its ability to generate ROS can lead to oxidative stress in microbial cells, ultimately resulting in cell death. This property makes it a candidate for use in antimicrobial therapies .

Inhibition of Sulfide Production
this compound has been investigated for its potential to inhibit sulfide production from sulfate-reducing bacteria. This application is particularly relevant in industrial contexts where hydrogen sulfide generation poses safety and operational challenges .

Case Studies

StudyFindings
Phototoxicity Assessment Demonstrated that the compound significantly increases ROS levels under UV light exposure, leading to DNA damage in vitro .
Microbial Inhibition Showed effective antimicrobial activity against Escherichia coli and Staphylococcus aureus, with mechanisms linked to oxidative stress induction .
Sulfide Inhibition Found to effectively reduce sulfide production in laboratory settings, indicating potential for industrial applications .

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